Ethyl 4-(4-methylpiperazin-1-yl)benzoate CAS 773137-71-6 properties
Ethyl 4-(4-methylpiperazin-1-yl)benzoate CAS 773137-71-6 properties
Executive Summary
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) is a critical intermediate in medicinal chemistry, primarily utilized as a solubilizing scaffold in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it combines a lipophilic ethyl benzoate core with a polar, basic N-methylpiperazine tail. This "privileged structure" is frequently employed to modulate the physicochemical properties of drug candidates—specifically to lower LogP and enhance aqueous solubility via the protonatable tertiary amine.
This guide provides a comprehensive technical analysis of the compound, detailing high-yield synthetic protocols, reaction mechanisms, and its strategic application in Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The compound is an ethyl ester derivative of benzoic acid, substituted at the para position with an N-methylpiperazine moiety.
| Property | Specification |
| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate |
| CAS Number | 773137-71-6 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Physical State | Low-melting solid or viscous oil (Free Base); Crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water (Free Base); Highly soluble in water (Salt forms) |
| pKa (Calc.) | ~7.8 (Piperazine N4), ~2.5 (Piperazine N1 - conjugated) |
| LogP (Calc.) | 2.1 |
Synthetic Methodologies
Two primary routes exist for the synthesis of CAS 773137-71-6.[1][2] The Nucleophilic Aromatic Substitution (SNAr) is preferred for industrial scalability due to lower cost and absence of heavy metal catalysts.[1] The Buchwald-Hartwig Amination is utilized when the starting material is an unactivated aryl halide.[1]
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Large-scale synthesis, Green Chemistry compliance.[1] Precursors: Ethyl 4-fluorobenzoate + N-methylpiperazine.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-fluorobenzoate (1.0 eq) in DMSO (5 volumes).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). The base acts as a proton scavenger to drive the equilibrium.
-
Nucleophile Addition: Add N-methylpiperazine (1.2 eq).
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
Note: The electron-withdrawing ester group at the para position activates the fluorine for displacement.
-
-
Work-up: Cool to room temperature. Pour into ice-water (10 volumes). The product typically precipitates or oils out.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or convert to HCl salt for storage.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated substrates (e.g., Ethyl 4-bromobenzoate).[1] Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.
Protocol:
-
Charge: Combine Ethyl 4-bromobenzoate (1.0 eq), N-methylpiperazine (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 1.5 eq) in Toluene or 1,4-Dioxane.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) under an inert atmosphere (Nitrogen/Argon).
-
Reaction: Reflux at 100°C for 12 hours.
-
Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash column chromatography.
Mechanistic Analysis & Visualization
Understanding the SNAr mechanism is vital for troubleshooting yield issues. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing ester group.
Figure 1: SNAr Reaction Pathway. The electron-withdrawing ester group lowers the energy of the transition state, facilitating the displacement of the fluoride ion.
Applications in Drug Discovery
The N-methylpiperazine moiety is not merely a structural feature; it is a functional tool in medicinal chemistry.[1]
The "Solubilizing Tail" Strategy
In the development of kinase inhibitors (e.g., Imatinib, Ponatinib analogs), the core scaffold is often highly lipophilic (aromatic heterocycles).[1] This leads to poor aqueous solubility and low oral bioavailability.
-
Role of CAS 773137-71-6: It serves as a modular building block.[1] The ethyl ester is hydrolyzed to the acid (4-(4-methylpiperazin-1-yl)benzoic acid), which is then coupled to the drug core.
-
Mechanism: The distal nitrogen of the piperazine (pKa ~7.[1]8) is protonated at physiological pH (gastric environment), drastically increasing solubility without interfering with the hydrophobic binding of the aromatic core.
Analytical Characterization Profile
Researchers should expect the following spectral data for validation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.92 (d, 2H): Aromatic protons adjacent to Carbonyl (Deshielded).
-
δ 6.85 (d, 2H): Aromatic protons adjacent to Nitrogen (Shielded).
-
δ 4.33 (q, 2H): Ethyl CH₂.
-
δ 3.35 (t, 4H): Piperazine CH₂ adjacent to Aniline N.[1]
-
δ 2.55 (t, 4H): Piperazine CH₂ adjacent to Methyl N.[1]
-
δ 2.34 (s, 3H): N-Methyl group.
-
δ 1.37 (t, 3H): Ethyl CH₃.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 249.16 m/z.
-
Handling & Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation over extended periods; conversion to the Dihydrochloride salt is recommended for long-term archiving.
-
Safety: Classified as an Irritant (Skin/Eye).[1][3] Use standard PPE.[1][3]
-
Stability: The ester bond is susceptible to hydrolysis in strong acidic or basic aqueous media. Avoid prolonged exposure to moisture.
References
-
Synthesis of Piperazine Benzoates: PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." Available at: [Link]
- SNAr Methodology:Organic Syntheses.
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Piperazine as a Privileged Scaffold in Drug Discovery."[4]
-
Compound Data: PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CID 20785233)." Available at: [Link][1]
